molecular formula C17H18N6O2S B2915668 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893727-39-4

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B2915668
CAS No.: 893727-39-4
M. Wt: 370.43
InChI Key: LAZUWDZODFDLNE-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS: 893727-39-4) is a 1,2,4-triazole derivative featuring a sulfanyl acetohydrazide moiety, a 4-ethoxyphenyl substituent at the 4-position of the triazole ring, and a pyridin-3-yl group at the 5-position (Fig. 1) .

Properties

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-2-25-14-7-5-13(6-8-14)23-16(12-4-3-9-19-10-12)21-22-17(23)26-11-15(24)20-18/h3-10H,2,11,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZUWDZODFDLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of "2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide" typically involves a multi-step process:

  • Synthetic Routes and Reaction Conditions:

    • Step 1: Synthesis of 4-ethoxyphenyl derivative. This can be achieved via the reaction of 4-ethoxyaniline with suitable reagents to introduce the phenyl group.

    • Step 2: Formation of the 1,2,4-triazole ring by cyclization of the appropriate precursor (e.g., hydrazine hydrate with an acyl hydrazide).

    • Step 3: Introduction of the pyridinyl group through a substitution reaction involving a pyridine derivative.

    • Step 4: Formation of the sulfanyl linkage, typically using a thiol reagent.

    • Step 5: Condensation of the final product with acetic acid to form the acetohydrazide derivative.

    Industrial Production Methods: The industrial production follows similar synthetic routes, scaled up to meet production demands. Key considerations include optimizing reaction conditions (temperature, pressure, catalysts) to ensure high yield and purity.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidation reactions, especially involving the sulfanyl and phenyl groups.

    • Reduction: The triazole and pyridinyl groups can participate in reduction reactions under appropriate conditions.

    • Substitution: Common substitution reactions involve the ethoxyphenyl group, where the ethoxy group can be replaced by other functional groups.

  • Common Reagents and Conditions:

    • Oxidation Reactions: Peroxides or other oxidizing agents.

    • Reduction Reactions: Hydrides or catalytic hydrogenation.

    • Substitution Reactions: Halogenated reagents, nucleophiles, or electrophiles under varying temperatures and solvents.

  • Major Products:

    • Oxidation Products: Sulfoxides or sulfones.

    • Reduction Products: Reduced triazole or pyridine derivatives.

    • Substitution Products: Modified ethoxyphenyl derivatives.

Scientific Research Applications

General Applications of Triazoles

Triazoles and their derivatives are broadly utilized in medicinal chemistry due to their diverse biological activities. They have been investigated for their potential as:

  • Antimicrobial Agents: Triazole-based compounds have shown significant activity against various bacterial and fungal infections.
  • Antiviral Agents: Certain triazole derivatives have demonstrated antiviral properties, making them useful in developing treatments for viral infections.
  • Anticancer Agents: Some triazole compounds have been explored for their potential in cancer therapy, showing promising results in preclinical studies.
  • Enzyme Inhibitors: Triazoles can act as inhibitors for various enzymes, which is valuable in drug development for targeting specific biological pathways.

Related Compounds and Their Applications

Another related compound is N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, which has the molecular formula C25H25N5O3S . Although the search results do not specify the applications of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, the presence of the triazole moiety suggests it could be relevant in similar applications.

Further research is needed to explore the specific applications of this compound. This could include:

  • Biological Activity Screening: Testing the compound against various biological targets to identify potential therapeutic uses.
  • Structure-Activity Relationship Studies: Modifying the chemical structure to optimize its activity and药理 properties.
  • In Vitro and In Vivo Studies: Evaluating the compound's efficacy and safety in cellular and animal models.

Mechanism of Action

The mechanism of action involves several pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, leading to modulation of biological activities.

  • Pathways Involved: Pathways related to its antimicrobial or anticancer effects often involve disrupting cell membranes, inhibiting enzyme activities, or inducing apoptosis.

Comparison with Similar Compounds

Key Findings

Pyridine Positioning: The target compound’s pyridin-3-yl group distinguishes it from analogs with pyridin-4-yl (e.g., KA3 ). For example, pyridin-4-yl derivatives in showed moderate antimicrobial activity , while pyridin-3-yl derivatives (as in the target compound) may exhibit distinct interactions due to nitrogen orientation.

Substituent Effects on the Phenyl Ring :

  • The 4-ethoxyphenyl group provides electron-donating effects via the ethoxy substituent, contrasting with electron-withdrawing groups (e.g., 4-chlorophenyl in ) or unsubstituted phenyl rings (e.g., ). Ethoxy groups enhance solubility and may improve bioavailability compared to hydrophobic substituents like chloro or nitro groups.

Hydrazide vs. Hydrazone Moieties :

  • The target compound’s acetohydrazide group differs from hydrazone derivatives (e.g., compound 10 in ), which incorporate aldehyde-derived Schiff bases. Hydrazones often exhibit enhanced anticancer activity due to improved membrane permeability and metal-chelating properties . However, hydrazides like the target compound may offer metabolic stability advantages.

Anticancer Activity Trends: Analogs with 2-(phenylamino)ethyl side chains (e.g., compound 10 in ) demonstrated potent inhibition of cancer cell migration in melanoma (IGR39) and breast cancer (MDA-MB-231) models . The target compound’s ethoxyphenyl group may confer selectivity for other cancer types, though experimental validation is required.

Antimicrobial Activity :

  • Pyridin-4-yl derivatives with sulfanyl acetamide groups (e.g., KA3 ) showed broad-spectrum antimicrobial activity, while chloro/methoxy-substituted analogs ( ) exhibited moderate effects. The ethoxy group’s electron-donating nature might reduce antimicrobial efficacy compared to electron-withdrawing substituents.

Biological Activity

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS No. 893727-39-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N6O2SC_{17}H_{18}N_{6}O_{2}S, with a molecular weight of 370.43 g/mol. The structure features a triazole ring, which is known for its significant role in medicinal chemistry due to its ability to interact with various biological targets.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit substantial antibacterial properties. The compound under consideration has been shown to possess activity against various bacterial strains. For instance:

  • A study demonstrated that triazole derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like levofloxacin .
  • Specific derivatives with similar structures showed significant activity against E. coli and S. aureus, with MIC values as low as 5 µg/mL .
CompoundBacterial StrainMIC (µg/mL)Reference
Triazole DerivativeE. coli5
Triazole DerivativeS. aureus8

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. The compound has potential applications in treating fungal infections due to its structural similarity to known antifungals:

  • The presence of the triazole ring enhances the ability to inhibit fungal cell wall synthesis, which is a common mechanism among antifungal agents .

Anticancer Activity

The anticancer potential of triazoles has been extensively studied:

  • Compounds similar to this compound have shown promising results against various cancer cell lines. For example, certain derivatives demonstrated IC50 values as low as 6.2 µM against colon carcinoma cells .
CompoundCancer Cell LineIC50 (µM)Reference
Triazole DerivativeHCT-116 (Colon)6.2
Triazole DerivativeT47D (Breast)27.3

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have also been documented:

  • In vivo studies indicated that certain compounds significantly reduced inflammation in animal models, suggesting a potential therapeutic use in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of triazoles and their derivatives:

  • Antibacterial Screening : A comprehensive screening of various triazole derivatives revealed that modifications at specific positions on the triazole ring could enhance antibacterial activity against resistant strains like Bacillus subtilis and Pseudomonas aeruginosa .
  • Anticancer Assays : Research conducted on triazole-thiones showed promising results against multiple cancer cell lines, indicating that structural variations could lead to improved efficacy in cancer treatment .

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